An In-depth Technical Guide to HEPES Sodium Salt: Structure, Properties, and Applications
An In-depth Technical Guide to HEPES Sodium Salt: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) sodium salt is a zwitterionic organic chemical buffering agent widely utilized in biological research, cell culture, and pharmaceutical development.[1][2][3] As one of the original "Good's buffers" developed in the 1960s, it was designed to be biocompatible, with minimal interference in biological processes.[4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, core applications, and detailed experimental protocols.
Chemical Structure and Physicochemical Properties
HEPES sodium salt is the sodium derivative of HEPES free acid.[4] Its structure features a piperazine ring substituted with a hydroxyethyl group and an ethanesulfonate moiety, which confers its zwitterionic properties at physiological pH.[4] This structure is crucial for its function, as the sulfonic acid group can donate protons under basic conditions, while the piperazine nitrogen can accept protons under acidic conditions.[4]
SMILES String: [Na+].OCCN1CCN(CCS([O-])(=O)=O)CC1[6][7]
The key quantitative properties of HEPES sodium salt are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₈H₁₇N₂NaO₄S | [4][6][8][9] |
| Molecular Weight | ~260.3 g/mol | [4][8][9][10] |
| CAS Number | 75277-39-3 | [4][6][8][9] |
| Appearance | White crystalline powder | [8][10][11] |
| pKa (at 25 °C) | 7.5 | [1][4] |
| pKa (at 20 °C) | 7.55 | [5] |
| pKa (at 37 °C) | 7.31 | [5] |
| Effective Buffering Range | pH 6.8 – 8.2 | [4][12][13][14] |
| Solubility in Water (at 20°C) | 26 g/100 mL | [4] |
| Melting Point | 234-235 °C | [4][11][15] |
| pH of 1M Solution | 10.0 - 12.0 | [1][4] |
| Temperature Coefficient (ΔpKa/ΔT) | -0.014 /°C | [5] |
Core Applications in Research and Development
HEPES sodium salt's stability, low cytotoxicity, and minimal interaction with metal ions make it an indispensable tool across various scientific disciplines.[14][16]
-
Cell and Tissue Culture : It is a cornerstone buffering agent in cell culture media, typically used at concentrations of 10–25 mM.[4] Unlike bicarbonate buffers, it maintains pH stability in environments without controlled CO₂ levels, simplifying experimental setups.[4][] It is effective in maintaining the viability of various mammalian cell lines, including HEK293 and CHO cells.[4][7]
-
Molecular Biology : The buffer's stability is crucial for pH-sensitive enzymatic reactions like PCR, DNA ligation, and restriction enzyme digests.[13] It also plays a vital role in preserving the integrity of nucleic acids, particularly RNA, by maintaining a stable pH that minimizes degradation by RNases.[13]
-
Protein Purification and Enzyme Assays : HEPES is recommended as a non-coordinating buffer in solutions containing metal ions, as it does not form significant complexes with ions like Mg²⁺, Ca²⁺, Mn²⁺, or Cu²⁺.[5][14] This property is critical for enzyme assays and protein purification techniques where metal ions are essential for protein structure or function.[18]
-
Pharmaceutical and Diagnostic Applications : In drug formulation, HEPES sodium salt helps stabilize active pharmaceutical ingredients, enhancing their efficacy and shelf-life.[2] cGMP-manufactured grades are used in biopharmaceutical buffer formulations and diagnostic reagents, such as those for radioimmunoassays.[4]
Experimental Protocols
Detailed methodologies for common laboratory procedures involving HEPES sodium salt are provided below.
Protocol 1: Preparation of 1 M HEPES Buffer (pH 7.5)
This protocol describes how to prepare a 1 M stock solution of HEPES buffer.
Materials:
-
HEPES (free acid): 238.3 g
-
Sodium Hydroxide (NaOH), 10 N
-
Deionized water (dH₂O)
-
Beaker (1 L)
-
Graduated cylinder
-
pH meter
-
Stir plate and stir bar
-
0.22 µm filter for sterilization
Methodology:
-
Add 238.3 g of HEPES free acid to 800 mL of dH₂O in a 1 L beaker.[19][20]
-
Stir the solution until the powder is fully dissolved.
-
Slowly add 10 N NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.[20][21]
-
Continue adding NaOH until the pH of the solution reaches 7.5.
-
Transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 L.[19][20][21]
-
Sterilize the buffer solution by passing it through a 0.22 µm filter.
-
Store the 1 M HEPES buffer in aliquots at 4°C.[22]
Protocol 2: Cell Lysis for Protein Extraction using HEPES-based Buffer
This protocol provides a recipe for a urea-based lysis buffer for cell signaling studies.
Materials:
-
HEPES, 20 mM (pH 8.0)
-
Urea, 8 M
-
Sodium orthovanadate, 1 mM
-
Sodium pyrophosphate, 2.5 mM
-
β-glycerophosphate, 1 mM
Methodology:
-
Prepare a stock solution of 20 mM HEPES, adjusted to pH 8.0.
-
To prepare the Urea Lysis Buffer, combine the following in the 20 mM HEPES solution: 8 M urea, 1 mM sodium orthovanadate, 2.5 mM sodium pyrophosphate, and 1 mM β-glycerophosphate.[23]
-
This buffer is used to resuspend the cell pellet for lysis. The subsequent steps involve reduction, alkylation, and digestion with an enzyme like trypsin.[23]
-
For digestion, the final urea concentration must be diluted to ≤2 M with the 20 mM HEPES buffer to ensure enzyme activity.[23]
Signaling Pathways and Experimental Workflows
While HEPES is considered largely inert, recent studies have shown it can influence cellular processes, particularly lysosomal and autophagic pathways. This underscores the importance of careful consideration when choosing a buffering agent.
HEPES-Induced Lysosomal-Autophagic Gene Network
Recent research indicates that HEPES, when added to cell culture media, can be ingested by cells via macropinocytosis, leading to its accumulation in lysosomes.[24] This alters lysosomal pH and activates the MiT/TFE family of transcription factors (TFEB, TFE3, MITF), which are master regulators of lysosome biogenesis and autophagy.[24] This activation is independent of the canonical MTORC1 signaling pathway.[24] The resulting nuclear translocation of MiT/TFE proteins drives the expression of genes involved in lysosomal function, autophagy, and the innate immune response.[24]
General Workflow for Protein Transfection using HEPES
HEPES can be used as a simple and efficient agent for transfecting proteins into mammalian cells. The zwitterionic properties of HEPES are thought to facilitate this process. The general workflow involves mixing the protein of interest with a pure HEPES solution before adding the mixture to cultured cells.
Decision Logic for Buffer Selection
Choosing the correct buffer is critical for experimental success. HEPES is often favored for its performance at physiological pH and its compatibility with many biological systems.
References
- 1. HEPES钠盐 钠盐 ≥99.0% (titration) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. reagent.co.uk [reagent.co.uk]
- 4. HEPES sodium salt (75277-39-3) for sale [vulcanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HEPES Sodium salt Supplier | 75277-39-3 | Hello Bio [hellobio.com]
- 7. HEPES sodium salt | CAS 75277-39-3 | Tocris Bioscience [tocris.com]
- 8. HEPES, Sodium Salt [biospectra.us]
- 9. scbt.com [scbt.com]
- 10. HEPES sodium salt [sorachim.com]
- 11. HEPES Sodium Salt [advancionsciences.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. goldbio.com [goldbio.com]
- 15. HEPES sodium salt [chembk.com]
- 16. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. HEPES (1.0M, pH 7.5) [novoprolabs.com]
- 20. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 21. goldbio.com [goldbio.com]
- 22. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 23. ohsu.edu [ohsu.edu]
- 24. HEPES activates a MiT/TFE-dependent lysosomal-autophagic gene network in cultured cells: A call for caution - PMC [pmc.ncbi.nlm.nih.gov]
